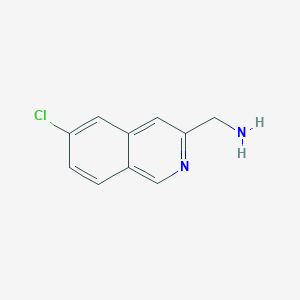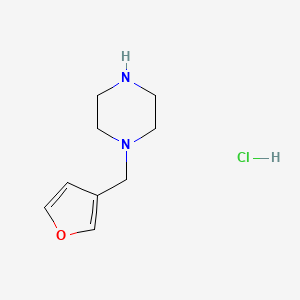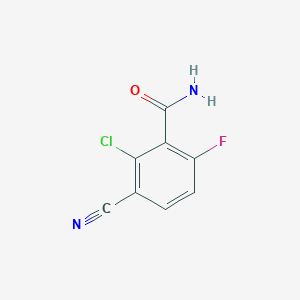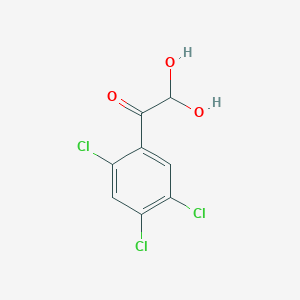
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one is an organic compound with significant interest in various scientific fields It is characterized by the presence of two hydroxyl groups and a trichlorophenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one typically involves the reaction of 2,4,5-trichlorophenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of a strong base such as sodium hydroxide to deprotonate the carboxylic acid group, followed by the addition of a hydroxylating agent to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Derivatives with various functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and trichlorophenyl moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Similar in structure but with trifluoromethyl groups instead of hydroxyl groups.
2,2,2-Trichloro-1-(3,4,5-trichlorophenyl)ethanone: Contains trichloromethyl groups instead of hydroxyl groups.
Uniqueness
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one is unique due to the presence of hydroxyl groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where hydroxyl functionality is crucial.
Propriétés
Formule moléculaire |
C8H5Cl3O3 |
|---|---|
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
2,2-dihydroxy-1-(2,4,5-trichlorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,8,13-14H |
Clé InChI |
ABFZUCSXONSQCI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


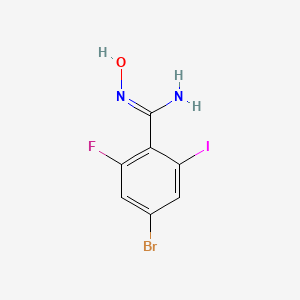
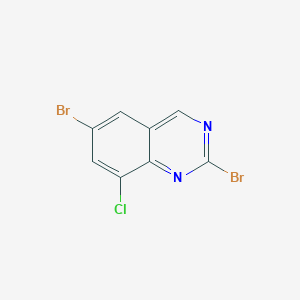
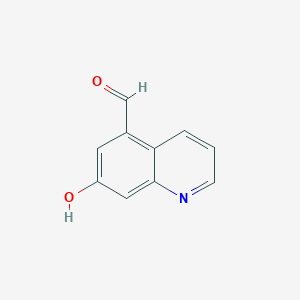
![2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967152.png)
![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)
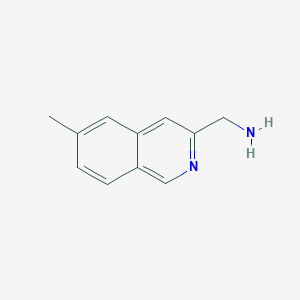

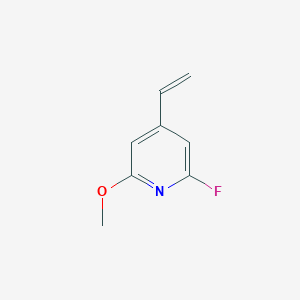

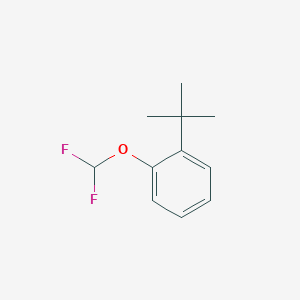
![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)
